molecular formula C11H7F2N B14122142 3,5-Difluoro-4-phenylpyridine

3,5-Difluoro-4-phenylpyridine

Cat. No.: B14122142
M. Wt: 191.18 g/mol
InChI Key: MBZSIRUJMYEPDH-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-phenylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a phenyl group at the 4th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-phenylpyridine typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method is the reaction of pentafluoropyridine with phenyl lithium or phenyl magnesium bromide, followed by selective substitution of the fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 3,5-diamino-4-phenylpyridine or 3,5-dimethoxy-4-phenylpyridine can be formed.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the pyridine ring.

Scientific Research Applications

3,5-Difluoro-4-phenylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 3,5-Difluoro-2,4,6-triazidopyridine
  • 3,5,6-Trifluoro-2-methoxy-4-phenylpyridine
  • 3,5-Difluoro-2,6-dimethoxy-4-phenylpyridine

Uniqueness: 3,5-Difluoro-4-phenylpyridine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly valuable in the synthesis of complex organic molecules and materials with specialized functions .

Properties

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

3,5-difluoro-4-phenylpyridine

InChI

InChI=1S/C11H7F2N/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H

InChI Key

MBZSIRUJMYEPDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2F)F

Origin of Product

United States

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